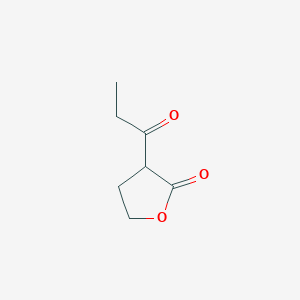

3-Propanoyldihydrofuran-2(3h)-one

Description

3-Propanoyldihydrofuran-2(3H)-one is a lactone derivative featuring a propanoyl (propionyl, C₂H₅CO-) substituent at the 3-position of the dihydrofuran-2(3H)-one scaffold. This compound belongs to a class of γ-lactones, which are cyclic esters with diverse applications in pharmaceuticals, agrochemicals, and organic synthesis.

Properties

CAS No. |

23938-71-8 |

|---|---|

Molecular Formula |

C7H10O3 |

Molecular Weight |

142.15 g/mol |

IUPAC Name |

3-propanoyloxolan-2-one |

InChI |

InChI=1S/C7H10O3/c1-2-6(8)5-3-4-10-7(5)9/h5H,2-4H2,1H3 |

InChI Key |

NMBNELUCVZVUCO-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1CCOC1=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Propanoyldihydrofuran-2(3h)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable dihydrofuran derivative with a propanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of 3-Propanoyldihydrofuran-2(3h)-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-Propanoyldihydrofuran-2(3h)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic reagents like bromine or chlorine can be used under controlled conditions.

Major Products Formed

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols.

Substitution: Halogenated derivatives.

Scientific Research Applications

3-Propanoyldihydrofuran-2(3h)-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of fine chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 3-Propanoyldihydrofuran-2(3h)-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways, resulting in various physiological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing Groups (Acetyl, Propanoyl): The acetyl and propanoyl groups introduce electron-withdrawing effects, stabilizing the lactone ring and enhancing electrophilicity. The acetyl derivative exhibits distinct IR peaks for lactone (1770 cm⁻¹) and acetyl (1720 cm⁻¹) carbonyls, with NMR signals reflecting substituent positioning . Propanoyl, with a longer alkyl chain, may increase lipophilicity compared to acetyl.

- Halogen (Iodo):

The iodo group adds steric bulk and polarizability, making the compound a candidate for nucleophilic substitution reactions. Its molecular weight (212 g/mol) is significantly higher than acetyl or methyl analogs . - These groups enhance lipophilicity, influencing solubility and bioavailability .

Research Findings and Trends

- Biological Activity: Analogs like quinazolin-4(3H)-ones () demonstrate that substituent size and polarity directly influence bioactivity.

- Safety Profiles: Amino-substituted dihydrofuran-2(3H)-ones require stringent safety protocols (e.g., inhalation precautions), suggesting substituent-dependent hazards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.